molecular formula C15H14O3 B6397339 3-(2,4-Dimethylphenyl)-5-hydroxybenzoic acid, 95% CAS No. 1261922-36-4

3-(2,4-Dimethylphenyl)-5-hydroxybenzoic acid, 95%

Cat. No. B6397339
CAS RN: 1261922-36-4
M. Wt: 242.27 g/mol
InChI Key: BCCSHRVECNEDFO-UHFFFAOYSA-N
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Description

3-(2,4-Dimethylphenyl)-5-hydroxybenzoic acid, 95% (3-DMPH-95) is a phenolic acid that is used in a variety of laboratory experiments and scientific research applications due to its unique chemical and biochemical properties. This compound is a derivative of benzoic acid, and is composed of a phenyl ring with two methyl groups and a hydroxy group attached. 3-DMPH-95 is a white crystalline solid with a melting point of 156-158°C and a molecular weight of 206.27 g/mol. It is also soluble in water, making it a useful reagent in a variety of experiments.

Scientific Research Applications

3-(2,4-Dimethylphenyl)-5-hydroxybenzoic acid, 95% has a number of applications in scientific research. It is commonly used as an antioxidant, as it can scavenge free radicals and reduce oxidative damage in cells. It has also been used to study the effects of oxidative stress on cells, as well as to investigate the role of antioxidants in diseases such as cancer. 3-(2,4-Dimethylphenyl)-5-hydroxybenzoic acid, 95% has also been used in the study of DNA damage, as well as in the study of gene expression and protein synthesis.

Mechanism of Action

3-(2,4-Dimethylphenyl)-5-hydroxybenzoic acid, 95% is thought to act as an antioxidant by scavenging free radicals and reducing oxidative damage in cells. It has also been shown to inhibit the activity of enzymes involved in the production of reactive oxygen species (ROS), which are molecules that can cause oxidative damage to cells. Additionally, 3-(2,4-Dimethylphenyl)-5-hydroxybenzoic acid, 95% has been shown to reduce the production of pro-inflammatory cytokines, which are molecules that play a role in the development of inflammatory diseases.
Biochemical and Physiological Effects
3-(2,4-Dimethylphenyl)-5-hydroxybenzoic acid, 95% has been shown to have a number of biochemical and physiological effects. It has been shown to reduce oxidative damage in cells, as well as to inhibit the activity of enzymes involved in the production of ROS. Additionally, 3-(2,4-Dimethylphenyl)-5-hydroxybenzoic acid, 95% has been shown to reduce the production of pro-inflammatory cytokines, which can play a role in the development of inflammatory diseases. Finally, 3-(2,4-Dimethylphenyl)-5-hydroxybenzoic acid, 95% has been shown to reduce the expression of genes involved in cell death, which can help protect cells from damage.

Advantages and Limitations for Lab Experiments

3-(2,4-Dimethylphenyl)-5-hydroxybenzoic acid, 95% has a number of advantages for use in laboratory experiments. It is relatively stable and can be stored for long periods of time without degradation. Additionally, it is soluble in water, making it easy to work with in a variety of experiments. However, 3-(2,4-Dimethylphenyl)-5-hydroxybenzoic acid, 95% is also limited in its use in laboratory experiments. It is not very soluble in organic solvents, making it difficult to use in certain types of experiments. Additionally, it is not very reactive, which can limit its usefulness in certain types of reactions.

Future Directions

There are a number of potential future directions for the use of 3-(2,4-Dimethylphenyl)-5-hydroxybenzoic acid, 95% in scientific research. One potential direction is to further investigate its potential as an antioxidant. Additionally, 3-(2,4-Dimethylphenyl)-5-hydroxybenzoic acid, 95% could be studied for its potential to reduce the production of pro-inflammatory cytokines, which could be beneficial in the treatment of inflammatory diseases. Finally, 3-(2,4-Dimethylphenyl)-5-hydroxybenzoic acid, 95% could be studied for its potential to reduce the expression of genes involved in cell death, which could be beneficial in the treatment of a variety of diseases.

Synthesis Methods

3-(2,4-Dimethylphenyl)-5-hydroxybenzoic acid, 95% can be synthesized through a variety of methods. One common method involves the reaction of 2,4-dimethylphenol with hydrogen peroxide in the presence of a strong acid catalyst. This reaction produces a mixture of 3-(2,4-Dimethylphenyl)-5-hydroxybenzoic acid, 95% and 2,4-dimethylphenol, which can then be separated through column chromatography. This method is relatively simple and efficient, and can be used to produce a high yield of 3-(2,4-Dimethylphenyl)-5-hydroxybenzoic acid, 95%.

properties

IUPAC Name

3-(2,4-dimethylphenyl)-5-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-9-3-4-14(10(2)5-9)11-6-12(15(17)18)8-13(16)7-11/h3-8,16H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCCSHRVECNEDFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC(=CC(=C2)O)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50688998
Record name 5-Hydroxy-2',4'-dimethyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50688998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261922-36-4
Record name 5-Hydroxy-2',4'-dimethyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50688998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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